2-Isopropylpyrazine
Overview
Description
2-Isopropylpyrazine is an organic compound with the molecular formula C7H10N2 and a molecular weight of 122.1677 g/mol . It is a member of the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct odor and is often used in the flavor and fragrance industry.
Mechanism of Action
Target of Action
It is known that 2-isopropylpyrazine belongs to the class of methoxypyrazines , which are a class of chemical compounds that produce odors . These compounds are often involved in interactions with olfactory receptors, contributing to the sense of smell.
Mode of Action
As a methoxypyrazine, it is likely to interact with olfactory receptors, leading to the perception of its characteristic odor
Biochemical Pathways
Methoxypyrazines, including this compound, are known to contribute to the flavor and aroma profiles of various foods and beverages
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the sense of smell. It contributes to the odor profile of various organisms and substances
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can impact the perception of its odor. Additionally, the concentration of this compound can influence its detectability, with humans able to detect it at concentrations as low as 2 nanograms per litre .
Biochemical Analysis
Biochemical Properties
Isopropylpyrazine plays a significant role in biochemical reactions, particularly in microbial metabolism. It interacts with various enzymes and proteins, influencing their activity. For instance, isopropylpyrazine is involved in the biosynthesis of secondary metabolites in certain bacteria, such as Pseudomonas perolens . It interacts with enzymes like valine aminotransferase and glycine hydroxymethyltransferase, facilitating the incorporation of amino acids like valine and glycine into its structure . These interactions are crucial for the formation of isopropylpyrazine and its subsequent biochemical roles.
Cellular Effects
Isopropylpyrazine affects various types of cells and cellular processes. In microbial cells, it has been observed to influence the production of other metabolites and secondary compounds . Isopropylpyrazine can modulate cell signaling pathways, impacting gene expression and cellular metabolism. For example, in bacteria, it can enhance the production of other pyrazine derivatives, which may have antimicrobial properties . This modulation of cellular processes highlights the compound’s potential in influencing microbial behavior and metabolism.
Molecular Mechanism
At the molecular level, isopropylpyrazine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, isopropylpyrazine has been shown to inhibit certain enzymes involved in the biosynthesis of competing metabolites, thereby redirecting metabolic flux towards its own production . Additionally, it can bind to regulatory proteins, altering gene expression patterns and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopropylpyrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that isopropylpyrazine remains relatively stable under controlled conditions, but its activity can diminish over extended periods . Long-term exposure to isopropylpyrazine in vitro has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biochemical influence .
Dosage Effects in Animal Models
The effects of isopropylpyrazine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways . At high doses, isopropylpyrazine can exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of oxidative stress . These dosage-dependent effects highlight the importance of careful consideration of concentration when studying isopropylpyrazine in biological systems.
Metabolic Pathways
Isopropylpyrazine is involved in several metabolic pathways, particularly in microbial systems. It is synthesized through the incorporation of amino acids like valine and glycine, facilitated by specific enzymes . The compound can also influence metabolic flux, redirecting resources towards its own production and affecting the levels of other metabolites
Transport and Distribution
Within cells and tissues, isopropylpyrazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments . The compound’s distribution can influence its biochemical activity and effectiveness, as its presence in specific locations may enhance or inhibit certain cellular processes .
Subcellular Localization
Isopropylpyrazine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be localized to the cytoplasm or associated with membrane-bound organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylpyrazine can be synthesized through various methods. One common approach involves the reaction of pyrazine with isopropyl bromide in the presence of a base such as magnesium in tetrahydrofuran . The reaction typically proceeds at low temperatures (around 0°C) to ensure high yields.
Industrial Production Methods: Industrial production of isopropylpyrazine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
2-Isopropylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studies have explored its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the flavor and fragrance industry due to its distinct odor profile.
Comparison with Similar Compounds
2-Isopropylpyrazine can be compared with other pyrazine derivatives such as:
Methoxypyrazine: Known for its strong odor and used in the flavor industry.
Ethylpyrazine: Another flavor compound with a different odor profile.
Methylpyrazine: Commonly used in the food industry for its nutty aroma.
Uniqueness: this compound is unique due to its specific isopropyl substitution, which imparts distinct chemical and sensory properties compared to other pyrazine derivatives .
Properties
IUPAC Name |
2-propan-2-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-5-8-3-4-9-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMBKDZNMKTZMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067471 | |
Record name | Pyrazine, (1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light yellow liquid with a minty, green, nutty, honey odour | |
Record name | 2-Isopropylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/726/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 °C. @ 20.00 mm Hg | |
Record name | Isopropylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Isopropylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/726/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.972 | |
Record name | 2-Isopropylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/726/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
29460-90-0 | |
Record name | Isopropylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29460-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, (1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14XE115G58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isopropylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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